molecular formula C19H19N3O5 B2892775 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate CAS No. 926149-42-0

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

Cat. No. B2892775
CAS RN: 926149-42-0
M. Wt: 369.377
InChI Key: BLPRLTVFFFQYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate, also known as CCOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.

Scientific Research Applications

Chemical Synthesis and Drug Design

Compounds with complex structures such as "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate" often play a significant role in the development of pharmaceuticals. The presence of a cyanocyclohexyl group and an isoindolinone moiety suggests that this compound could be a candidate for the synthesis of novel therapeutic agents. Similar structures have been explored for their pharmacological properties, including antineoplastic activities and as inhibitors of specific biological pathways. For instance, cyclohexyl-containing compounds have been evaluated for their potential in treating various forms of cancer and neurological disorders due to their ability to interact with biological targets (Young et al., 1974; Winsberg et al., 1998).

Materials Science

In materials science, the unique functionalities present in "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate" could be exploited for the design of novel polymers or coatings. The reactive nature of the cyanocyclohexyl group and the structural rigidity provided by the isoindolinone ring may offer pathways to materials with special physical or chemical properties, such as enhanced durability or chemical resistance. Studies on related compounds have shown applications in developing new materials with specific functionalities, including biocompatible materials and environmentally stable coatings (Hoffman & Adams, 1989).

Analytical and Environmental Chemistry

The structural components of this compound suggest potential utility in analytical chemistry as a precursor or standard in the development of analytical methods for complex molecule detection. Similarly, understanding the degradation pathways and environmental impact of such compounds is crucial in environmental chemistry. Research into similar compounds has contributed to our understanding of pollutant behavior in ecosystems and led to the development of better environmental monitoring techniques (Silva et al., 2013).

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c20-12-19(8-4-1-5-9-19)21-15(23)11-27-16(24)10-22-17(25)13-6-2-3-7-14(13)18(22)26/h2-3,6-7H,1,4-5,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPRLTVFFFQYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

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